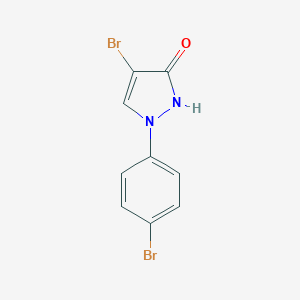![molecular formula C23H26N2O2S B299835 N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-methylphenyl)pentanamide](/img/structure/B299835.png)
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-methylphenyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-methylphenyl)pentanamide, also known as Compound 1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-methylphenyl)pentanamide 1 is not yet fully understood. However, it is believed to act by inhibiting certain enzymes and receptors in the body, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-methylphenyl)pentanamide 1 has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anticonvulsant effects, making it a potential treatment for epilepsy. In addition, it has been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-methylphenyl)pentanamide 1 is its synthetic nature, which allows for consistent and reproducible results in lab experiments. However, its potential toxicity and lack of clinical data limit its use in human studies.
Future Directions
There are several future directions for research on N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-methylphenyl)pentanamide 1. One potential direction is to further investigate its anti-cancer properties and its potential as a cancer treatment. Another direction is to study its potential as a treatment for epilepsy and other neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-methylphenyl)pentanamide 1 can be synthesized through a multi-step process, starting with the reaction of 2-methylbenzoyl chloride with 4-methoxyaniline to form the intermediate compound. This intermediate compound is then reacted with thioamide and methyl iodide to form the final product of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-methylphenyl)pentanamide 1.
Scientific Research Applications
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-methylphenyl)pentanamide 1 has been the subject of several scientific studies due to its potential therapeutic applications. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. In addition, it has also been studied for its potential as an anti-cancer agent.
properties
Product Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-methylphenyl)pentanamide |
|---|---|
Molecular Formula |
C23H26N2O2S |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-methylphenyl)pentanamide |
InChI |
InChI=1S/C23H26N2O2S/c1-5-6-11-21(26)25(20-10-8-7-9-16(20)2)23-24-22(17(3)28-23)18-12-14-19(27-4)15-13-18/h7-10,12-15H,5-6,11H2,1-4H3 |
InChI Key |
SBXPNGGDZLRXSM-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)N(C1=CC=CC=C1C)C2=NC(=C(S2)C)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCCCC(=O)N(C1=CC=CC=C1C)C2=NC(=C(S2)C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-tert-butyl-N-[3-(1,3-dioxan-2-yl)phenyl]benzenesulfonamide](/img/structure/B299752.png)


![N-tert-butyl-2-{[(4-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B299759.png)

![4-cyclohexyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B299762.png)
![2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299764.png)
![Ethyl 5-({[2-(benzoylamino)-4-(methylsulfanyl)butanoyl]amino}methyl)-2-furoate](/img/structure/B299766.png)
![5-bromo-N-[2-(2-isopropylphenoxy)ethyl]nicotinamide](/img/structure/B299767.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B299768.png)
![5-{[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B299770.png)

![1-(4-fluorophenyl)-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B299773.png)
![2-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B299775.png)